molecular formula C10H13NO B13942984 2,3,5-Trimethylbenzamide CAS No. 4380-85-2

2,3,5-Trimethylbenzamide

Cat. No.: B13942984
CAS No.: 4380-85-2
M. Wt: 163.22 g/mol
InChI Key: VASLPZRIDSXGTI-UHFFFAOYSA-N
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Description

2,3,5-Trimethylbenzamide is a substituted benzamide derivative characterized by three methyl groups at the 2-, 3-, and 5-positions of the benzene ring and an amide functional group. Substituted benzamides are widely studied for their roles in pharmaceuticals, agrochemicals, and materials science due to their tunable electronic and steric properties .

Properties

CAS No.

4380-85-2

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

2,3,5-trimethylbenzamide

InChI

InChI=1S/C10H13NO/c1-6-4-7(2)8(3)9(5-6)10(11)12/h4-5H,1-3H3,(H2,11,12)

InChI Key

VASLPZRIDSXGTI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C(=O)N)C)C

Origin of Product

United States

Preparation Methods

Synthesis of Trimethyl-Substituted Benzoyl Precursors

The starting materials for this compound synthesis are often trimethyl-substituted benzoic acids or their derivatives. For example, 2,3,6-trimethylphenol is a common precursor for related compounds such as 2,3,5-trimethylbenzoquinone, which can be oxidized or transformed into acid derivatives.

Key method from patents and literature:

  • Oxidation of 2,3,6-trimethylphenol to 2,3,5-trimethylbenzoquinone using environmentally friendly oxidants and catalysts. This method involves sulfonation followed by oxidation with acetic acid-peroxide mixtures or manganese dioxide catalysts. Although this is for the quinone, similar oxidation and functionalization principles apply for preparing acids or acid derivatives.

Amidation to Form this compound

The formation of the amide bond from the corresponding acid or acid chloride is the critical step in preparing this compound.

General synthetic routes include:

  • Method A: Acid Chloride Route

    • Conversion of 2,3,5-trimethylbenzoic acid to the acid chloride using oxalyl chloride in the presence of catalytic DMF in dichloromethane at 0°C to room temperature.

    • Subsequent reaction of the acid chloride with ammonia or an amine to form the benzamide.

    • Purification by extraction and chromatography to isolate the pure amide.

  • Method B: Direct Amidation

    • Reaction of 2,3,5-trimethylbenzoic acid with ammonia or amines in the presence of coupling agents or under heating conditions.

    • Workup and purification to obtain the amide.

These methods are adapted from general tertiary amide synthesis protocols and can be optimized for this compound.

Detailed Reaction Conditions and Yields

Step Reagents and Conditions Yield (%) Notes
Acid chloride formation Oxalyl chloride (1.5 eq), DMF catalytic, CH2Cl2, 0°C→rt ~85-90 Efficient conversion with minimal side products
Amidation with ammonia Ammonia or amine, Et3N base, THF or suitable solvent, rt 80-90 High yield with proper stoichiometry and purification
Oxidation of phenol precursor Sulfuric acid sulfonation, acetic acid-peroxide oxidation, 30-80°C >86 High purity, environmentally friendly oxidation

Research Findings and Analysis

  • The oxidation of 2,3,6-trimethylphenol to intermediates such as 2,3,5-trimethylbenzoquinone is well-documented with green chemistry approaches involving mild sulfuric acid sulfonation followed by peroxide oxidation. This step is crucial for preparing precursors that can be converted into benzamide derivatives.

  • The amide bond formation through acid chloride intermediates is a robust and high-yielding method, widely used in research for synthesizing substituted benzamides. The use of oxalyl chloride and catalytic DMF ensures efficient conversion to acid chlorides.

  • Alternative direct amidation methods, while less common for sterically hindered trimethyl-substituted acids, can be explored with coupling reagents or under microwave-assisted conditions to improve yields.

  • The purification and characterization of the final this compound typically involve chromatographic techniques and NMR/HRMS confirmation, ensuring high purity suitable for further synthetic applications.

Summary Table of Preparation Routes for this compound

Preparation Step Description Advantages Disadvantages
Oxidation of 2,3,6-trimethylphenol Sulfonation + peroxide oxidation to quinone precursor Green, high yield, low cost Requires careful temperature control
Acid chloride formation Oxalyl chloride + DMF catalysis High efficiency, widely applicable Use of corrosive reagents
Amidation Reaction with ammonia or amines Straightforward, good yields May require purification steps

Chemical Reactions Analysis

Types of Reactions

2,3,5-Trimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The methyl groups can be oxidized to form carboxylic acids.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The hydrogen atoms on the benzene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or borane (BH₃) can be used to reduce the amide group.

    Substitution: Halogens (e.g., chlorine, bromine) or nitro groups can be introduced using reagents like chlorine gas (Cl₂) or nitric acid (HNO₃) under appropriate conditions.

Major Products Formed

    Oxidation: 2,3,5-Trimethylbenzoic acid.

    Reduction: 2,3,5-Trimethylbenzylamine.

    Substitution: Various substituted benzamides depending on the substituent introduced.

Scientific Research Applications

2,3,5-Trimethylbenzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-substrate interactions and as a model compound in biochemical assays.

    Industry: It is used in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2,3,5-Trimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amide group can form hydrogen bonds with amino acid residues in the active site of enzymes, thereby inhibiting their activity. The methyl groups can also influence the compound’s hydrophobic interactions with biological membranes, affecting its distribution and efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural similarities with 2,3,5-Trimethylbenzamide, differing in substituent positions, functional groups, or ring systems:

2,3,5-Trimethoxybenzaldehyde (CAS 5556-84-3)
  • Structure : Benzaldehyde with methoxy groups at 2-, 3-, and 5-positions.
  • Key Properties :
    • Melting point: 63 °C
    • Boiling point: ~326.8 °C (predicted)
    • Solubility: Slightly soluble in chloroform and DMSO .
  • Comparison : The methoxy groups increase polarity compared to methyl groups, lowering melting points and altering solubility. The aldehyde group introduces reactivity distinct from the amide in this compound.
2,3,5-Trichloroaniline (CAS 2245-38-7)
  • Structure : Aniline with chlorine substituents at 2-, 3-, and 5-positions.
  • Key Properties :
    • Molecular weight: 196.46 g/mol
    • Reactivity: Chlorine atoms enhance electrophilicity, making it more reactive than methyl-substituted analogs .
4-Bromo-N-methoxy-N,2,6-trimethylbenzamide
  • Structure : Benzamide with bromo (4-), methyl (2-, 6-), and methoxy (N-) groups.
  • Synthesis : Prepared via palladium-catalyzed cross-coupling using phenyllithium .
  • Comparison: The bromo substituent and differing methyl positions (2,6 vs.
2,3,5-Trimethylnaphthalene (CAS 2245-38-7)
  • Structure : Naphthalene with methyl groups at 2-, 3-, and 5-positions.
  • Comparison : The fused aromatic system increases hydrophobicity compared to benzamide derivatives, impacting applications in materials science .

Physical and Chemical Properties

The table below summarizes key properties of this compound and analogs:

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Solubility
This compound C₁₀H₁₃NO 163.22 (calculated) Not reported Not reported Likely low in water
2,3,5-Trimethoxybenzaldehyde C₁₀H₁₂O₄ 196.2 63 326.8 (predicted) Slight in DMSO
2,3,5-Trichloroaniline C₆H₄Cl₃N 196.46 Not reported Not reported Organic solvents
4-Bromo-N,2,6-trimethylbenzamide C₁₀H₁₂BrNO 258.12 Not reported Not reported Moderate in EtOAc
Key Observations:
  • Methyl vs. Methoxy : Methoxy groups (2,3,5-Trimethoxybenzaldehyde) increase polarity but reduce thermal stability compared to methyl groups.
  • Chlorine vs. Methyl : Chlorine substituents (2,3,5-Trichloroaniline) lower electron density, enhancing reactivity toward electrophilic substitution .

Biological Activity

2,3,5-Trimethylbenzamide is an organic compound that has garnered attention for its diverse biological activities. This article explores its antimicrobial properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the class of amides derived from benzoic acid. Its chemical structure is characterized by a benzene ring with three methyl groups at the 2, 3, and 5 positions, which influences its biological activity. The molecular formula is C10H13NC_{10}H_{13}N, and its structural representation can be summarized as follows:

Structure C6H4(CH3)3CONH2\text{Structure }C_6H_4(CH_3)_3CONH_2

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. The compound has been tested against various bacterial strains and fungi. The minimal inhibitory concentration (MIC) values were determined through standard microbiological methods.

Antimicrobial Efficacy Table

MicroorganismMIC (µg/mL)Reference
Bacillus cereus32
Escherichia coli64
Pseudomonas aeruginosa128
Candida albicans16

The compound exhibited significant activity against Gram-positive bacteria like Bacillus cereus and Bacillus subtilis, as well as against the yeast Candida albicans. These findings suggest that this compound could be a potential candidate for developing new antimicrobial agents.

The exact mechanism of action for this compound's antimicrobial effects remains to be fully elucidated. However, it is hypothesized that the presence of multiple methyl groups may enhance membrane permeability or interfere with metabolic pathways in target microorganisms.

Case Studies and Research Findings

Several studies have investigated the biological activities of amides similar to this compound. For instance:

  • Antibacterial Studies : A study focused on the synthesis of various diarylamines and their derivatives demonstrated that modifications in the structure could lead to enhanced antibacterial properties. The study found that compounds with similar frameworks to this compound showed promising results against a range of pathogens .
  • Crystallographic Analysis : Research on the crystal structure of related compounds revealed insights into how structural variations affect biological activity. The crystal structure of 2-amino-N,3,5-trimethylbenzamide was analyzed to understand its interactions at the molecular level .
  • Predictive Modelling : Advanced computational methods such as artificial neural networks have been employed to predict the biological activity of compounds containing similar scaffolds. These models help in understanding which structural features contribute most significantly to biological efficacy .

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